molecular formula C12H14N2O2S B493878 [(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid CAS No. 263147-78-0

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid

Cat. No.: B493878
CAS No.: 263147-78-0
M. Wt: 250.32g/mol
InChI Key: RIKGHDGASHHCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid” is a product used for proteomics research applications . It has a molecular formula of C12H14N2O2S and a molecular weight of 250.32 .

Scientific Research Applications

Immunotropic Activities and Derivative Synthesis

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid derivatives exhibit significant immunotropic activity, primarily when integrated with thietane cycles. The synthesis process involves complex reactions, leading to the creation of salts and hydrazides of (benzimidazolyl-2-thio)acetic acids containing thietane cycles. These derivatives show potential in the field of immunology due to their distinct chemical structure and properties (Khaliullin et al., 2004).

Cyclization and Structural Studies

The compound also plays a crucial role in cyclization processes, especially in forming substituted thiazolo [3, 2-a] benzimidazol-3 (2H)-one. These cyclizations yield isomers with specific structures, essential for various chemical and pharmaceutical applications. The process and the conditions under which these cyclizations occur are critical for the resulting isomer's formation and its subsequent applications (Tanaka et al., 1981).

Anticancer and Antiinflammatory Properties

Benzimidazole-2-thione derivatives, closely related to this compound, have demonstrated broad-spectrum biological activities. Notably, anti-inflammatory properties are significant, making these compounds vital in the medical field for developing new therapeutic agents. The synthesis process involves several steps and the molecular docking experiments conducted on these derivatives provide insights into their interaction with biological enzymes, further supporting their potential as antiinflammatory agents (Ganji & Agrawal, 2020).

Antioxidant Properties

This compound derivatives are also recognized for their pronounced antioxidant activity. Their ability to combat oxidative stress makes them valuable in various applications, including the stabilization of pharmaceuticals and potential therapeutic applications for diseases caused by oxidative stress (Chornous et al., 2013).

Properties

IUPAC Name

2-(1-propan-2-ylbenzimidazol-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)14-10-6-4-3-5-9(10)13-12(14)17-7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKGHDGASHHCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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